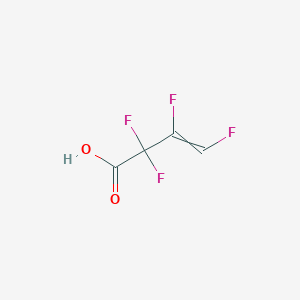
2,2,3,4-Tetrafluorobut-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4-Tetrafluorobut-3-enoic acid is a fluorinated carboxylic acid with the molecular formula C4H4F4O2. This compound is characterized by the presence of four fluorine atoms and a double bond within its carbon chain, making it a unique and interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4-Tetrafluorobut-3-enoic acid can be achieved through various methods. One common approach involves the fluorination of butenoic acid derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of environmentally benign fluorinating agents and solvents is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2,3,4-Tetrafluorobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding tetrafluorobutanoic acid.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Fluorinated carboxylic acids.
Reduction: Tetrafluorobutanoic acid.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2,2,3,4-Tetrafluorobut-3-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2,3,4-Tetrafluorobut-3-enoic acid involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The double bond in the molecule also plays a crucial role in its reactivity, enabling it to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluorobutanoic acid: Lacks the double bond present in 2,2,3,4-Tetrafluorobut-3-enoic acid.
2,2,3,4-Tetrafluorobut-2-enoic acid: Similar structure but with the double bond located at a different position.
This compound ethyl ester: An ester derivative of the compound
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the presence of a double bond. This structural configuration imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
64100-35-2 |
|---|---|
Molecular Formula |
C4H2F4O2 |
Molecular Weight |
158.05 g/mol |
IUPAC Name |
2,2,3,4-tetrafluorobut-3-enoic acid |
InChI |
InChI=1S/C4H2F4O2/c5-1-2(6)4(7,8)3(9)10/h1H,(H,9,10) |
InChI Key |
BAMJUHCNDBQFII-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(C(=O)O)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14492258.png)
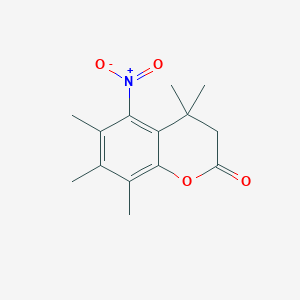
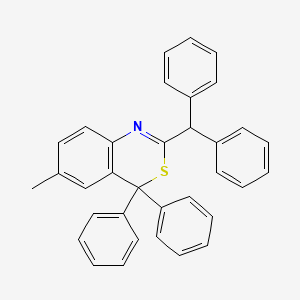

![4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate](/img/structure/B14492286.png)

![1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene](/img/structure/B14492292.png)
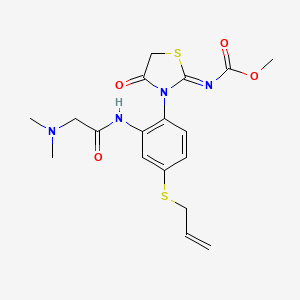
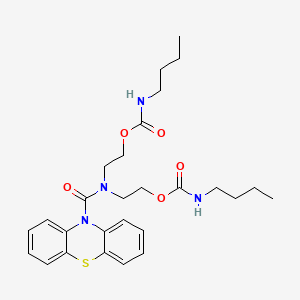
![[(1-Methoxyoctan-2-YL)selanyl]benzene](/img/structure/B14492302.png)

![2,2'-Disulfanediylbis{N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide}](/img/structure/B14492309.png)
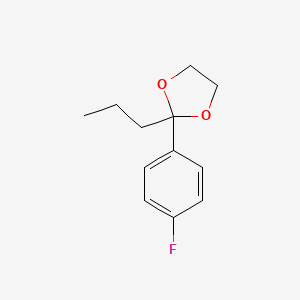
![3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14492327.png)
